molecular formula C9H8F2O3 B2553562 5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid CAS No. 2503207-55-2

5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid

Cat. No. B2553562
CAS RN: 2503207-55-2
M. Wt: 202.157
InChI Key: ICZHVDQOWUIBGA-UHFFFAOYSA-N
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Description

The compound "5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid" is a derivative of benzofuran-carboxylic acid. Benzofuran derivatives are known for their biological activities and are studied for their potential as inhibitors against cancer and microbial diseases. The structural and spectroscopic properties of benzofuran-carboxylic acids have been investigated using Density Functional Theory (DFT) and various other computational methods to understand their reactivity and interaction with biological targets .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, similar compounds such as 1-benzofuran-2-carboxylic acid (2BF) and 1-benzofuran-3-carboxylic acid (3BF) have been synthesized and studied. These studies typically involve the optimization of structural parameters to achieve the desired properties and reactivity .

Molecular Structure Analysis

The molecular structure of benzofuran-carboxylic acid derivatives has been optimized using DFT/B3LYP/6-311++G(d,p) level of theory. The consistency between theoretical parameters and experimental data suggests the reliability of these computational methods. The analysis of weak intermolecular interactions, such as those analyzed by Hirshfeld surfaces and topological analysis, is crucial for understanding the behavior of these molecules in different environments .

Chemical Reactions Analysis

The reactivity of benzofuran-carboxylic acid derivatives can be understood through molecular electrostatic potential and frontier molecular orbitals (FMOs) analysis. These studies provide insights into the sites of chemical reactivity and the potential for these molecules to participate in various chemical reactions. The biological activities of these compounds are also studied through molecular docking analysis, indicating their potential as inhibitors for various diseases .

Physical and Chemical Properties Analysis

The vibrational properties of benzofuran-carboxylic acid derivatives have been thoroughly investigated, with complete vibrational assignments and force constants reported for both monomers and dimers. The nonlinear optical properties of these compounds have also been studied, which could be relevant for their potential applications in materials science. Additionally, TD-DFT calculations have been used to simulate the UV-vis absorption spectrum and determine electronic properties such as the HOMO-LUMO gap energy and electronic transitions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Aryl carboxamides, which include structures similar to 5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid, are significant in the synthesis of various biologically active compounds. The synthesis of related fluorinated naphthoic acids, which share structural similarities, has been explored for their potential in various biological applications (Tagat et al., 2002).

Interactions and Cocrystallization Studies

  • The compound's relatives, such as 1-benzofuran-2,3-dicarboxylic acid, exhibit interesting hydrogen bonding and pi-pi interactions, which are crucial for forming stable crystalline structures. These interactions are essential in the development of various supramolecular structures and have implications in material science and drug development (Titi & Goldberg, 2009).

Organometallic Complexes and Coordination Chemistry

  • Similar benzofuran-based compounds are known to engage in organometallic complexes with various metal ions, demonstrating the potential of this compound in coordination chemistry. This property is significant for developing novel catalytic systems and materials with unique electronic properties (Koner & Goldberg, 2009).

Spectroscopic and Structural Analysis

  • Studies on benzofuran-carboxylic acids derivatives, including spectroscopic and structural analysis, provide insights into their electronic properties. Such analyses are crucial for understanding the reactivity of these molecules and their potential applications in various fields like materials science and pharmaceuticals (Sagaama et al., 2020).

Synthetic Applications

  • The synthesis of related compounds, like benzofuran and dihydrobenzofuran scaffolds, is a key area of interest due to their presence in many biologically active natural and synthetic compounds. These scaffolds are fundamental in drug development and offer diverse applications in medicinal chemistry (Qin et al., 2017).

Mechanism of Action

The mechanism of action of benzofuran derivatives is diverse and depends on their specific structure and the target they interact with. For example, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Safety and Hazards

Safety and hazards associated with benzofuran derivatives depend on their specific structure. For instance, Benzofuran-2-carboxylic acid has hazard classifications of Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are expected to be effective therapeutic drugs for various diseases, paving the way for future research in this promising area .

properties

IUPAC Name

5,5-difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-9(11)2-1-6-5(3-9)4-14-7(6)8(12)13/h4H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZHVDQOWUIBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=COC(=C21)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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